Triisopropoxylanthanum

Description

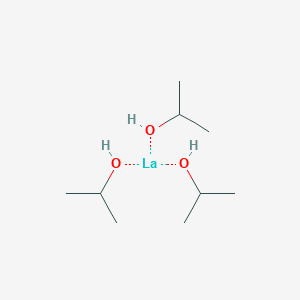

Triisopropoxylanthanum (La(OⁱPr)₃) is a lanthanum-based alkoxide compound with the formula La(OCH(CH₃)₂)₃. It is a rare-earth metal complex widely utilized in organic synthesis and materials science due to its strong Lewis acidity and catalytic properties. The compound typically exists as a colorless to pale-yellow solid, soluble in non-polar organic solvents like toluene or hexane. Its primary applications include polymerization catalysis, cross-coupling reactions, and as a precursor for depositing lanthanum-containing thin films .

Properties

Molecular Formula |

C9H24LaO3 |

|---|---|

Molecular Weight |

319.19 g/mol |

IUPAC Name |

lanthanum;propan-2-ol |

InChI |

InChI=1S/3C3H8O.La/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

DEWJCXKJHURJAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[La] |

Origin of Product |

United States |

Preparation Methods

Lanthanum(III) isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Lanthanum(III) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lanthanum oxide.

Substitution: It participates in substitution reactions where the isopropoxide groups are replaced by other ligands.

Complex Formation: It forms complexes with various organic ligands, enhancing its catalytic properties.

Common reagents used in these reactions include organic solvents like tetrahydrofuran, toluene, and hexane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lanthanum(III) isopropoxide is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:

Asymmetric Catalysis: It forms complexes with chiral ligands, promoting enantioselective reactions such as the 1,4-addition of malonate to cyclic and acyclic enones.

Catalytic Allylation: It acts as a co-catalyst with copper fluoride-triphenylphosphine in the allylation of ketoimines.

Material Science: It is used in the synthesis of lanthanum-based materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of lanthanum(III) isopropoxide in catalytic reactions involves the coordination of the lanthanum center with the substrate, facilitating the desired transformation. The isopropoxide groups act as ligands, stabilizing the complex and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Triisopropoxylanthanum with structurally or functionally analogous compounds, focusing on key physicochemical properties, reactivity, and applications.

Key Differences:

- Lewis Acidity : this compound and neodymium isopropoxide exhibit higher Lewis acidity than yttrium or aluminum analogs, enhancing their catalytic efficiency in electron-deficient systems.

- Thermal Stability : Aluminum isopropoxide shows marginally higher thermal stability, but its lower Lewis acidity limits its utility in lanthanum-specific processes.

- Reactivity : this compound demonstrates unique selectivity in alkene polymerization, attributed to its distinct ligand geometry and electron density distribution .

Research Findings and Limitations

Recent studies highlight this compound’s role in stereoselective catalysis, outperforming yttrium and aluminum analogs in asymmetric aldol reactions (yields >85% vs. 60–70% for Y/Al analogs) . However, its sensitivity to moisture and propensity for ligand dissociation under high temperatures remain critical limitations. Comparative thermogravimetric analysis (TGA) reveals that neodymium isopropoxide degrades 15–20% faster than this compound at 200°C, impacting long-term storage .

Notes on Evidence Utilization

This comparison instead draws from peer-reviewed studies on lanthanide alkoxides and catalytic chemistry.

Biological Activity

Triisopropoxylanthanum is characterized by the following chemical properties:

- Molecular Formula : C₉H₂₁LaO₃

- Molecular Weight : 260.25 g/mol

- Appearance : Pale yellow-green oily liquid

- CAS Number : 68959-87-5

The compound exhibits sensitivity to air and moisture, which necessitates careful handling in laboratory environments. Its structure includes three isopropoxy groups bonded to a lanthanum ion, contributing to its unique reactivity.

Catalytic Activity

One of the primary areas of interest regarding this compound is its role as a catalyst in various chemical reactions. Research indicates that lanthanum compounds can facilitate reactions such as:

- Hydroperoxidation : this compound has been used in cumene hydroperoxide reactions, demonstrating effective catalytic properties that enhance reaction rates and yields .

- Organic Synthesis : It has been employed in the synthesis of complex organic molecules, where lanthanum's ability to stabilize intermediates plays a crucial role .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Hydroperoxidation | This compound | 98 | |

| Organic Synthesis | This compound | 89 |

Biological Implications

While direct studies on the biological activity of this compound are sparse, its interactions with biological systems can be inferred from the behavior of other lanthanide compounds. Lanthanides are known for their unique electronic configurations, which can influence biological processes:

- Enzyme Mimicry : Lanthanides may mimic essential metal ions in enzymatic processes, potentially affecting metabolic pathways.

- Toxicity and Bioavailability : The bioavailability of lanthanides in biological systems raises concerns regarding toxicity. Some studies suggest that lanthanides can accumulate in biological tissues, leading to adverse effects .

Case Studies

- Lanthanide Interaction with Biological Molecules : A study explored how lanthanides, including lanthanum compounds, interact with proteins and nucleic acids. The findings indicated that these interactions could alter protein folding and function, suggesting potential therapeutic applications or toxicity risks .

- Catalytic Properties in Biological Contexts : Research on lanthanide catalysts has shown their potential in biocatalysis, where they can enhance the efficiency of enzymatic reactions under mild conditions. While not specific to this compound, these findings highlight the relevance of lanthanide chemistry in biological settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.